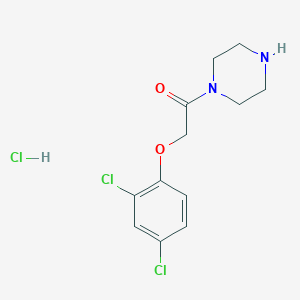
(3-Bromo-5-chlorophenyl)(morpholino)methanone
Vue d'ensemble
Description
(3-Bromo-5-chlorophenyl)(morpholino)methanone, also known as 3-BCPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid with a melting point of 200-202°C and a boiling point of 545°C. 3-BCPM has been widely studied due to its potential applications in a range of fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Various compounds with structural similarities to (3-Bromo-5-chlorophenyl)(morpholino)methanone have been synthesized through multi-step procedures, demonstrating the feasibility of producing complex molecules with specific substituents and functional groups. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involved a 7-step procedure starting from a related methanone compound (Zhang et al., 2014).
Chemical Reactivity : Studies on related bromophenol and chlorophenyl compounds provide insights into their chemical reactivity, such as the reaction of 2-bromo-5-nitrothiophene with morpholine, showing solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Antioxidant Properties
- Potential Antioxidant Activity : Bromophenol derivatives, similar in structure to (3-Bromo-5-chlorophenyl)(morpholino)methanone, have been synthesized and shown to possess effective antioxidant power, suggesting potential applications in oxidative stress-related fields (Çetinkaya et al., 2012).
Antiproliferative and Antidepressive Activities
Anticancer Potential : Novel morpholine conjugated benzophenone analogues, which share structural features with (3-Bromo-5-chlorophenyl)(morpholino)methanone, have been synthesized and evaluated for antiproliferative activity against various neoplastic cells, showing significant anti-mitogenic activity (Al‐Ghorbani et al., 2017).
Antidepressive Effects : A compound structurally related to (3-Bromo-5-chlorophenyl)(morpholino)methanone, namely 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, has been synthesized and shown to possess potent antidepressant activities in pharmacological studies (Guo Ya-nan, 2010).
Imaging Applications
- Potential in Medical Imaging : The synthesis of compounds like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, related to (3-Bromo-5-chlorophenyl)(morpholino)methanone, indicates potential applications in positron emission tomography (PET) imaging for Parkinson's disease (Wang et al., 2017).
Propriétés
IUPAC Name |
(3-bromo-5-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHHUCXZBNRYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)

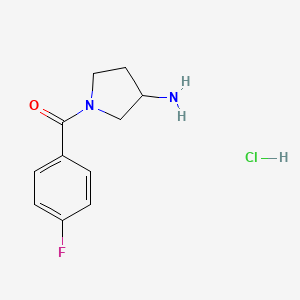

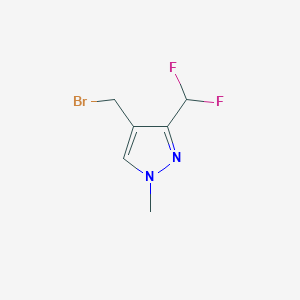
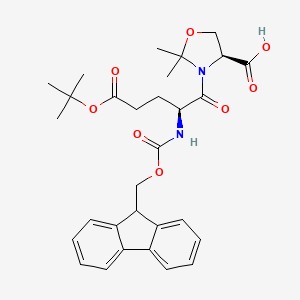
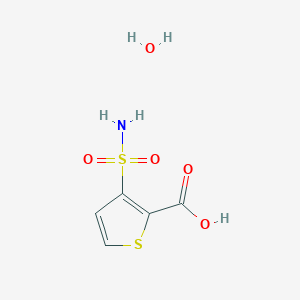
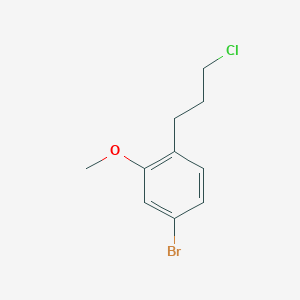
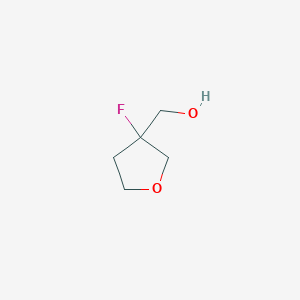
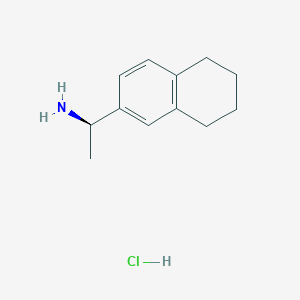
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
